molecular formula C15H22N2O3S B11345354 1-(benzylsulfonyl)-N,N-dimethylpiperidine-4-carboxamide

1-(benzylsulfonyl)-N,N-dimethylpiperidine-4-carboxamide

Cat. No.: B11345354
M. Wt: 310.4 g/mol
InChI Key: RSXXYDMLXQVIQX-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: is a complex organic compound with a unique structure that combines a piperidine ring with a phenylmethanesulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylmethanesulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Carboxamide Group: This can be done through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: N,N-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenylmethanesulfonyl group can interact with active sites, while the piperidine ring can provide structural stability. The carboxamide group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

    N,N-Dimethylformamide (DMF): Used as a solvent and reagent in organic synthesis.

    N,N-Dimethylacetamide (DMAc): Similar to DMF, used in various chemical reactions.

Uniqueness: N,N-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties not found in simpler compounds like DMF or DMAc.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

1-benzylsulfonyl-N,N-dimethylpiperidine-4-carboxamide

InChI

InChI=1S/C15H22N2O3S/c1-16(2)15(18)14-8-10-17(11-9-14)21(19,20)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3

InChI Key

RSXXYDMLXQVIQX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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